![molecular formula C11H8FN3O B1392292 10-Fluoro-2-methylpyrimido[1,2-b]indazol-4-ol CAS No. 1255147-61-5](/img/structure/B1392292.png)
10-Fluoro-2-methylpyrimido[1,2-b]indazol-4-ol
Overview
Description
Scientific Research Applications
Synthesis and Fluorescence Studies
10-Fluoro-2-methylpyrimido[1,2-b]indazol-4-ol and its analogues are involved in the synthesis of pyrimido-fused indazoles, which exhibit significant fluorescence properties. For instance, one study developed a metal-free regioselective synthesis method for these compounds, highlighting their potential as fluorescent materials. A specific compound in this class displayed maximum fluorescence intensity at 518 nm, demonstrating its usefulness in fluorescence-based applications (Palaniraja et al., 2016).
Antitumor and Antiproliferative Activities
Various derivatives of this compound have shown promise in antitumor and antiproliferative activities. For example, certain 2-aminobenzimidazole derivatives demonstrated cytotoxic activity against human cancer cell lines in vitro, indicating their potential in cancer treatment research (Nawrocka et al., 2005).
Inhibitory Effects on Biological Enzymes
Research indicates that indazole derivatives, including those related to this compound, can inhibit certain biological enzymes. A study demonstrated the inhibitory effects of indazole derivatives on lactoperoxidase (LPO), an enzyme with bactericidal and bacteriostatic activity. This suggests potential applications in the development of enzyme inhibitors (Köksal & Alım, 2018).
Development of Novel Synthetic Methods
New methods for synthesizing indazoles, including this compound derivatives, have been developed. One such approach involves the regioselective synthesis of 4-arylpyrimido[1,2-b]indazoles via C(sp3)-H bond functionalization and C-N bond cleavage, showcasing advancements in synthetic chemistry (Gao et al., 2019).
Electroluminescent Properties
The electroluminescent properties of compounds containing this compound have been studied. Research into small molecular compounds with donor-acceptor structures, including those with pyrimido[1,2-b]indazol-4-ol frameworks, has explored their potential in organic light-emitting diodes (OLEDs). This indicates their relevance in the field of materials science, particularly for electronic and photonic applications (Jin et al., 2020).
properties
IUPAC Name |
10-fluoro-2-methyl-6H-pyrimido[1,2-b]indazol-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN3O/c1-6-5-9(16)15-11(13-6)10-7(12)3-2-4-8(10)14-15/h2-5,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFVNCHLBUAJEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)C3=C(N2)C=CC=C3F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001236232 | |
Record name | Pyrimido[1,2-b]indazol-4-ol, 10-fluoro-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001236232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1255147-61-5 | |
Record name | Pyrimido[1,2-b]indazol-4-ol, 10-fluoro-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001236232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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